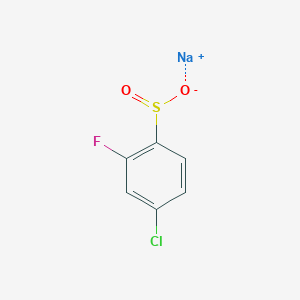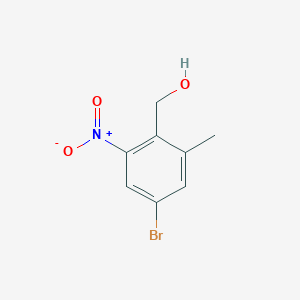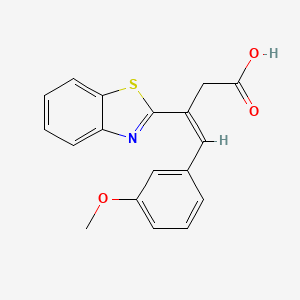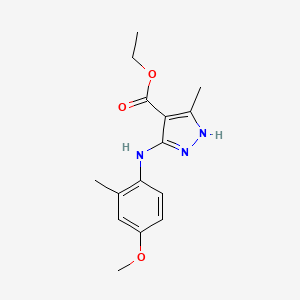![molecular formula C9H19N3O B13084484 2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B13084484.png)
2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide is a compound that belongs to the class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide typically involves the reaction of appropriate amines with acylating agents. One common method is the reaction of 2-amino-N-methylacetamide with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-N-ethylpropanamide
- 2-methyl-1-propanamine
- N-methyl-1-pyrrolidinecarboxamide
Uniqueness
What sets 2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide apart from similar compounds is its unique structural features, such as the presence of the pyrrolidine ring and the specific configuration of its substituents. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H19N3O |
|---|---|
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)12(3)8-4-5-11(2)6-8/h7-8H,4-6,10H2,1-3H3/t7?,8-/m0/s1 |
Clave InChI |
SQAMIQQJFPEIAE-MQWKRIRWSA-N |
SMILES isomérico |
CC(C(=O)N(C)[C@H]1CCN(C1)C)N |
SMILES canónico |
CC(C(=O)N(C)C1CCN(C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084411.png)

![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)
![1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline](/img/structure/B13084424.png)






![Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13084472.png)
